3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile

Cathepsin S inhibition Lysosomotropism pKₐ tuning

Sourcing MPYC (C₁₁H₁₃N₃O, MW 203.24) requires exact structural fidelity—the 3‑oxy‑4‑carbonitrile regiochemistry and N‑methylpyrrolidine ring uniquely control warhead trajectory, basicity, and lysosomotropic distribution. Analogues with different regiochemistry or missing the N‑methyl group exhibit altered covalent binding and metabolic stability, rendering them non‑interchangeable. Procure only certified, high‑purity MPYC to ensure reproducible cathepsin S co‑crystallization, QSAR library generation, and peripheral tissue distribution studies. Request a quote for custom synthesis or bulk quantities.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 91832-82-5
Cat. No. B2356285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile
CAS91832-82-5
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCN1CCC(C1)OC2=C(C=CN=C2)C#N
InChIInChI=1S/C11H13N3O/c1-14-5-3-10(8-14)15-11-7-13-4-2-9(11)6-12/h2,4,7,10H,3,5,8H2,1H3
InChIKeyHFIPMKDJGNOZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 91832-82-5) – Chemical Identity, Scaffold Class, and Research-Grade Specifications


3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile (MPYC) is a heterocyclic building block composed of a 4-cyanopyridine core ether-linked to an N-methylpyrrolidine ring. It belongs to the 3-oxypyridine-4-carbonitrile class, a scaffold recurrently explored in covalent cysteine protease inhibitor programs, most notably against cathepsin S [1]. Its molecular formula is C₁₁H₁₃N₃O (MW 203.24 g/mol), and the SMILES is CN1CCC(Oc2cnccc2C#N)C1 .

Why Generic Substitution Fails for 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile (91832-82-5): Key Structure–Activity Determinants


Superficially similar pyridine‑carbonitrile derivatives cannot be interchanged with MPYC because two structural elements simultaneously control target engagement, selectivity, and physicochemical behaviour. The N-methylpyrrolidine ring dictates basicity (pKₐ) and, consequently, lysosomotropic distribution and off‑target binding, while the 3‑oxy‑4‑carbonitrile regiochemistry positions the nitrile warhead for covalent bond formation within the active site [1]. Analogues lacking the N‑methyl group, bearing a pyrrolidine‑1‑yl linkage, or carrying the nitrile at the 2‑position exhibit distinctly different hydrogen‑bond networks, dipole vectors, and metabolic stability profiles [2]. Reliable procurement therefore requires exact structural fidelity, not merely scaffold similarity.

Product‑Specific Quantitative Differentiation Guide for 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile (91832-82-5)


N‑Methylpyrrolidine vs. Pyrrolidine‑1‑yl Linkage: Impact on Basicity and Lysosomotropism

MPYC’s tertiary amine (N‑methylpyrrolidine) provides a calculated pKₐ of ~8.5 compared with ~9.5 for the pyrrolidine‑1‑yl analog (3‑(pyrrolidin‑1‑yl)pyridine‑4‑carbonitrile, CAS 127680‑87‑9). This ~1.0 log unit reduction shifts the lysosomal accumulation index downward, which is critical for avoiding spleen sequestration while retaining target cell activity [1].

Cathepsin S inhibition Lysosomotropism pKₐ tuning

3‑Oxy‑4‑carbonitrile vs. 2‑Oxy‑4‑carbonitrile Regioisomerism: Nitrile Warhead Geometry

The 3‑oxy‑4‑carbonitrile substitution places the nitrile warhead at the pyridine 4‑position with an oxygen spacer at the 3‑position, orienting the electrophilic carbon toward the catalytic cysteine. The regioisomer 2‑(pyrrolidin‑3‑yloxy)pyridine‑4‑carbonitrile (CAS 1249696‑54‑5) presents the nitrile at the same position but with an altered ether‑to‑nitrile vector that disrupts the optimal covalent attack trajectory observed in cathepsin S co‑crystal structures [1].

Covalent inhibitor design Regiochemistry Cathepsin S

N‑Methylpyrrolidine Ether vs. Carbon‑Linked Pyrrolidine: Metabolic Stability

The ether oxygen in MPYC introduces a hydrogen‑bond acceptor site that increases aqueous solubility relative to the all‑carbon analogue 3‑(1‑methylpyrrolidin‑3‑yl)pyridine (CAS 92118‑22‑4, cLogP ≈ 2.1). The increased polarity (Topological Polar Surface Area ≈ 37 Ų for MPYC vs. ≈ 17 Ų for the carbon‑linked comparator) reduces CYP450‑mediated oxidative metabolism at the pyrrolidine ring, based on class‑level trends in pyrrolidine‑containing CNS agents [1].

Metabolic stability Ether linkage Pyrrolidine derivatives

Cathepsin S Inhibitor Scaffold Validation: Nitrile‑Containing Pyrrolidine Ethers

A 2D‑QSAR study of pyridine‑carbonitrile and trifluoromethyl‑phenyl derivatives (n = 53) identified dipole moment Z‑component, logP, and shape flexibility index as statistically significant descriptors for cathepsin S inhibition (MLR: r² = 0.762, PLS: r² = 0.806, Neural: r² = 0.853) [1]. MPYC’s structural features align with the derived pharmacophore: the nitrile dipole aligns with the Z‑component, the N‑methylpyrrolidine ether contributes to shape flexibility, and the calculated logP (~1.8) falls within the optimal range identified in the model.

Cathepsin S inhibition Covalent warhead QSAR

Optimal Research and Industrial Application Scenarios for 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile (91832-82-5)


Covalent Cathepsin S Inhibitor Lead Optimization

MPYC serves as a conformationally restricted, nitrile‑armed scaffold for covalent cathepsin S inhibitor programs. The N‑methylpyrrolidine ether fine‑tunes both the warhead trajectory and basicity, addressing the dual challenge of lysosomotropism and on‑target covalent binding. This scaffold is particularly relevant for autoimmune disease indications where cathepsin S inhibition has therapeutic rationale [1].

Structure‑Guided Warhead Geometry Studies

The 3‑oxy‑4‑carbonitrile regioisomerism of MPYC provides a well‑defined covalent warhead vector for co‑crystallization experiments with cysteine proteases. Its distinct geometry, compared to 2‑oxy‑4‑carbonitrile analogs, enables systematic exploration of the active‑site cysteine approach trajectory, informing design of irreversible inhibitors with improved selectivity profiles [1].

Physicochemical Property Benchmarking for CNS‑Excluded Protease Inhibitors

MPYC occupies a narrow property space (tPSA ≈ 37 Ų, moderate pKₐ, controlled lipophilicity) that is desirable for peripheral protease inhibitors requiring low brain penetration. Procurement of MPYC allows direct experimental comparison against analogs with different pKₐ and tPSA values, facilitating the development of in silico models that predict tissue distribution and metabolic stability [1].

QSAR‑Driven Library Design for Cathepsin S

MPYC can be used as a core scaffold for generating proprietary libraries around the validated QSAR pharmacophore. Its incorporation into a screening collection enables identification of derivatives that optimize dipole moment and shape flexibility descriptors while maintaining favorable drug‑like properties, accelerating hit‑to‑lead progression in cathepsin S drug discovery [1].

Quote Request

Request a Quote for 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.